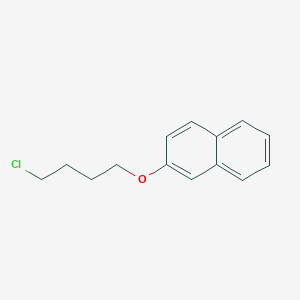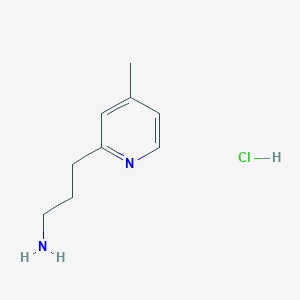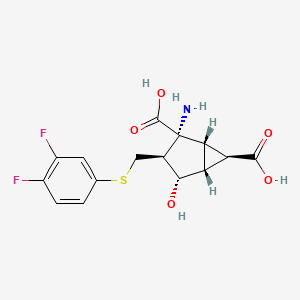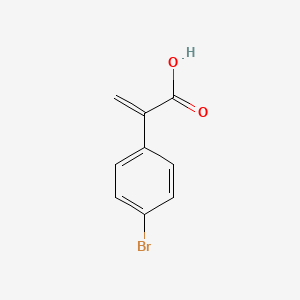
2-(4-bromophenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)prop-2-enoic acid is an organic compound that belongs to the class of phenylacrylic acids It is characterized by the presence of a bromine atom attached to the phenyl ring and an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-(4-bromophenyl)prop-2-enoic acid can be synthesized through several methods. One common approach involves the bromination of phenylacrylic acid using bromine in the presence of a catalyst. The reaction typically occurs under mild conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of 4-bromophenylacrylic acid may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-bromophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated phenylacrylic acid derivatives.
Reduction: Reduction reactions can convert the bromine atom to other functional groups, such as hydrogen or hydroxyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various brominated and substituted phenylacrylic acid derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
2-(4-bromophenyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-bromophenylacrylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and acrylic acid moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
2-(4-bromophenyl)prop-2-enoic acid can be compared with other similar compounds, such as:
4-Chlorophenylacrylic acid: Similar in structure but with a chlorine atom instead of bromine.
4-Fluorophenylacrylic acid: Contains a fluorine atom, offering different reactivity and properties.
4-Iodophenylacrylic acid: Features an iodine atom, which affects its chemical behavior and applications.
Uniqueness: The presence of the bromine atom in 4-bromophenylacrylic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H7BrO2 |
|---|---|
Poids moléculaire |
227.05 g/mol |
Nom IUPAC |
2-(4-bromophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7BrO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-5H,1H2,(H,11,12) |
Clé InChI |
OWMVTRKPNRUBBW-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=C(C=C1)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


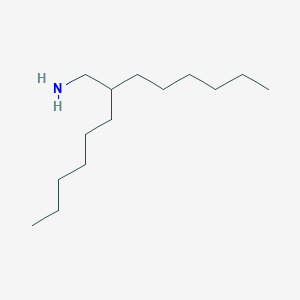
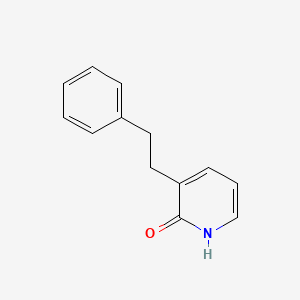
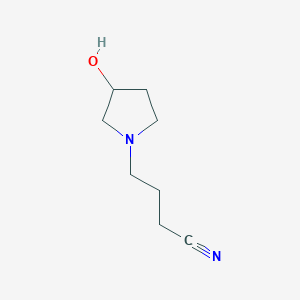
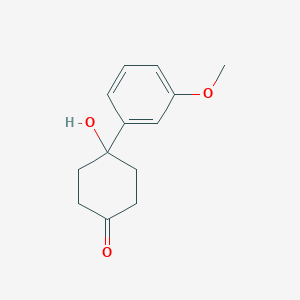
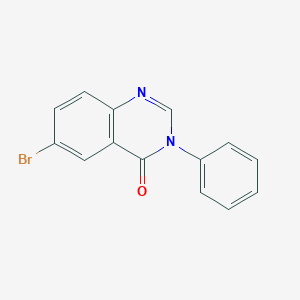
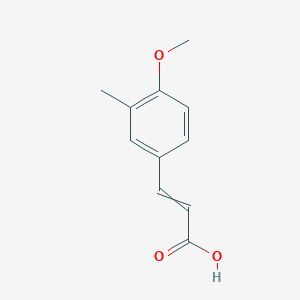
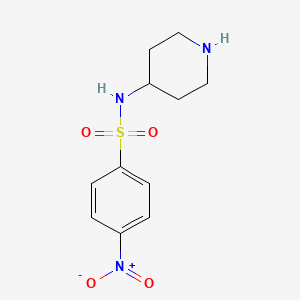
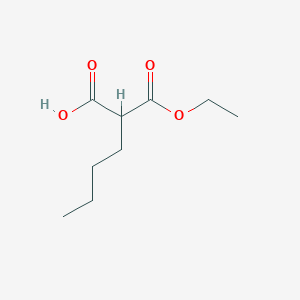
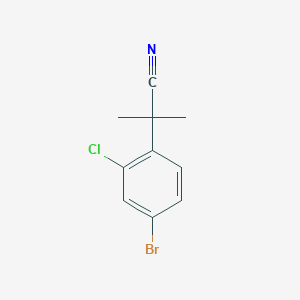
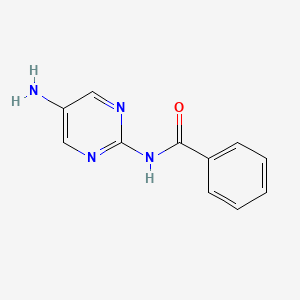
![Benzo[b]thiophene, dihydromethyl-](/img/structure/B8734094.png)
